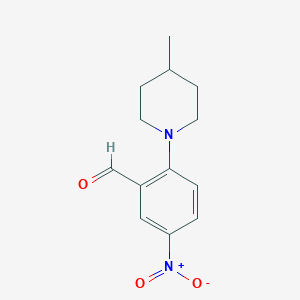

2-(4-Methylpiperidin-1-yl)-5-nitrobenzaldehyde

CAS No.:

Cat. No.: VC9303371

Molecular Formula: C13H16N2O3

Molecular Weight: 248.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H16N2O3 |

|---|---|

| Molecular Weight | 248.28 g/mol |

| IUPAC Name | 2-(4-methylpiperidin-1-yl)-5-nitrobenzaldehyde |

| Standard InChI | InChI=1S/C13H16N2O3/c1-10-4-6-14(7-5-10)13-3-2-12(15(17)18)8-11(13)9-16/h2-3,8-10H,4-7H2,1H3 |

| Standard InChI Key | CJWGGGXUHNSPKD-UHFFFAOYSA-N |

| SMILES | CC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O |

| Canonical SMILES | CC1CCN(CC1)C2=C(C=C(C=C2)[N+](=O)[O-])C=O |

Introduction

2-(4-Methylpiperidin-1-yl)-5-nitrobenzaldehyde is a complex organic compound featuring a nitro group and an aldehyde functional group attached to a benzene ring, which is further substituted with a 4-methylpiperidin-1-yl moiety. This compound is of interest in various chemical and pharmaceutical applications due to its unique structure and potential reactivity.

Synthesis Methods

The synthesis of 2-(4-Methylpiperidin-1-yl)-5-nitrobenzaldehyde typically involves several steps, including nitration and amination reactions. The process may start with the nitration of a suitable benzaldehyde derivative to introduce the nitro group, followed by the introduction of the 4-methylpiperidin-1-yl group through a nucleophilic substitution reaction.

Steps in Synthesis:

-

Nitration: Introduction of the nitro group onto the benzene ring using nitric acid or other nitrating agents.

-

Amination: Attachment of the 4-methylpiperidin-1-yl group to the benzene ring, potentially involving a nucleophilic aromatic substitution.

Chemical Reactions and Applications

2-(4-Methylpiperidin-1-yl)-5-nitrobenzaldehyde can undergo various chemical reactions due to its functional groups. The nitro group can be reduced to an amine, and the aldehyde group can participate in condensation reactions. These properties make it useful in the synthesis of more complex molecules and in pharmaceutical applications.

Types of Reactions:

-

Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas with a palladium catalyst.

-

Condensation: The aldehyde group can react with amines or alcohols to form imines or acetals.

Research Findings and Applications

Research on 2-(4-Methylpiperidin-1-yl)-5-nitrobenzaldehyde is limited, but compounds with similar structures have been studied for their biological activities, such as antimicrobial and anticancer properties. The unique combination of functional groups in this compound suggests potential applications in drug discovery and material science.

Potential Applications:

-

Pharmaceuticals: As a building block for synthesizing drugs with specific biological activities.

-

Materials Science: In the development of new materials due to its reactivity and stability.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume